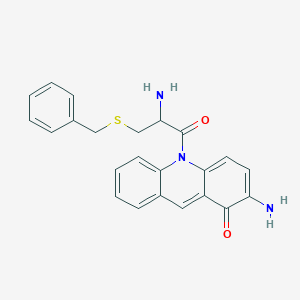

![molecular formula C₈H₁₈O₆S₄ B1141988 Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane CAS No. 212262-04-9](/img/structure/B1141988.png)

Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves complex reactions including oxidation, substitution, and the formation of sulfanyl-, sulfinyl-, and sulfonyl-substituted structures. For instance, the singlet oxygenation of certain precursors leads to the formation of sulfanyl-substituted bicyclic dioxetanes, which can be further oxidized to sulfinyl- and sulfonyl-substituted dioxetanes. These reactions are critical for understanding the synthetic pathways that lead to the formation of such complex molecules (Watanabe et al., 2010).

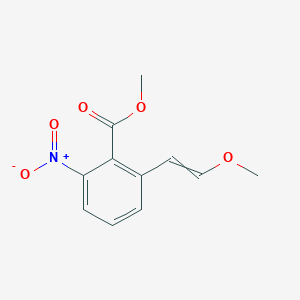

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallographic analysis, revealing the intricate arrangements of atoms and bonds within the molecule. The structural analysis is essential for understanding the molecule's geometry, which influences its chemical reactivity and physical properties. For example, certain sulfanyl-substituted dioxetanes have been analyzed to reveal their thermal stability and reaction mechanisms (Watanabe et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves various reactions such as base-induced decomposition, which can emit light, indicating potential applications in chemiluminescence. The specific reactivity patterns, including oxidation and substitution reactions, are crucial for further modifications and applications of these compounds (Watanabe et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and solubility, are influenced by their molecular structure. Analysis of these properties is essential for determining the conditions under which these compounds can be stored, handled, and applied in various contexts.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various chemical agents, and photoluminescence, are determined by the functional groups present in the molecule. These properties are critical for predicting the behavior of these compounds in chemical reactions and potential applications in synthesis and materials science.

Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

- The ABTS/PP decolorization assay is widely used to assess antioxidant capacity, highlighting the importance of understanding reaction pathways involving sulfonic acids and related compounds in antioxidant applications (Ilyasov et al., 2020).

- Various analytical methods are used to determine antioxidant activity, emphasizing the role of sulfur-containing compounds and their derivatives in evaluating the antioxidant capacity of materials (Munteanu & Apetrei, 2021).

Environmental Safety and Biodegradation

- A comprehensive review on the environmental safety of major surfactant classes, including those with sulfonate and ethoxysulfate groups, demonstrates the importance of understanding the fate and toxicity of chemicals in the environment (Cowan-Ellsberry et al., 2014).

- Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight microbial degradation pathways of ether compounds, relevant to understanding the environmental impact of related sulfur and oxygen-containing chemicals (Thornton et al., 2020).

Advanced Oxidation Processes

- Persulfate-based advanced oxidation processes (AOPs) are investigated as alternatives to traditional AOPs, with a focus on the activation mechanisms of peroxymonosulfate and peroxydisulfate, highlighting the relevance of sulfur-containing oxidants in water treatment (Lee et al., 2020).

Mécanisme D'action

The mechanism of action of this compound is not clear as it is not intended for human or veterinary use.

Safety and Hazards

Propriétés

IUPAC Name |

methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O6S4/c1-17(9,15)13-7-5-11-3-4-12-6-8-14-18(2,10)16/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBCHHUHCVAPMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=S)OCCOCCOCCOS(=O)(=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725028 |

Source

|

| Record name | O,O'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)] dimethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212262-04-9 |

Source

|

| Record name | O,O'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)] dimethanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2'-Deoxy-5-[(trimethylsilyl)ethynyl]uridine 3',5'-Dibenzoate](/img/no-structure.png)